molecular formula C12H14N2O3 B2618307 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2097868-13-6

3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2618307
CAS RN: 2097868-13-6
M. Wt: 234.255
InChI Key: SJIPFEPXSUCXDC-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been developed, starting with 4R-hydroxy-l-proline as a chiron . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) .


Molecular Structure Analysis

The molecular structure of a similar compound, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptaneHCl, has been reported . It has a molecular formula of C5H10ClNO and an average mass of 135.592 Da .


Chemical Reactions Analysis

An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline was developed . Using benzyloxycarbonyl (Cbz) as a protection group of amine, the reactions were in mild conditions, and the title compound was accomplished in six steps in an overall yield of 70% .

Mechanism of Action

While the mechanism of action for “3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one” is not available, variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls led to backbone-constrained analogues of the U.S. Food and Drug Administration-approved drugs baclofen and pregabalin .

Future Directions

While specific future directions for “3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one” are not available, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

properties

IUPAC Name

1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPFEPXSUCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one

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